Cas no 872-31-1 (3-Bromothiophene)

Il 3-bromotiofene è un composto organico aromatico appartenente alla famiglia dei tiofeni bromurati. La sua struttura consiste in un anello tiofenico sostituito con un atomo di bromo in posizione 3, conferendogli reattività selettiva nelle reazioni di sostituzione elettrofila aromatica. Questo reagente è ampiamente utilizzato nella sintesi organica come intermedio per la produzione di farmaci, materiali elettronici e composti agrochimici. La presenza del bromo ne facilita l'impiego in reazioni di accoppiamento incrociato catalizzate da metalli, come le reazioni di Suzuki e Stille. Offre elevata purezza e stabilità, rendendolo adatto per applicazioni che richiedono precisi controlli stereochimici. La sua solubilità in solventi organici comuni ne semplifica l'utilizzo in condizioni di reazione standard.
3-Bromothiophene structure
3-Bromothiophene structure
Nome del prodotto:3-Bromothiophene
Numero CAS:872-31-1
MF:C4H3BrS
MW:163.035619020462
MDL:MFCD00005464
CID:40114
PubChem ID:24846726

3-Bromothiophene Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromothiophene
    • 3-bromo-thiophen
    • beta-Bromothiophene
    • thiophene, 3-bromo-
    • β-bromothiophene
    • TIMTEC-BB SBB003930
    • TIMTEC-BB SBB003931
    • ALPHA-THIENYL BROMIDE
    • 3-THIENYL BROMIDE
    • 3-Bromothiofuran
    • 3-Bromo-thiophene
    • 3-bromonithiophene
    • 3-thienylBr
    • EINECS 212-821-3
    • thien-3-yl bromide
    • Thiophene,3-bromo
    • 3-BROMO THIOPHENE
    • .beta.-Bromothiophene
    • bromothiophene(3-)
    • XCMISAPCWHTVNG-UHFFFAOYSA-N
    • G818Z74YV0
    • 3-bromothiphene
    • 3-bromthiophene
    • NSC96612
    • PubChem5306
    • KSC448M4H
    • BIDD:GT0802
    • SBB003930
    • TRA0068757
    • MCUL
    • 3-Bromothiophene (ACI)
    • NSC 96612
    • 3-Bromothiophene,98%
    • 84928-93-8
    • SCHEMBL7276
    • Q-101190
    • ; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; beta-Bromothiophene; 3-Bromothiphene
    • UNII-G818Z74YV0
    • PB48063
    • AC-4899
    • PS-5773
    • B1067
    • MFCD00005464
    • NS00039176
    • NSC-96612
    • 872-31-1
    • DTXSID2022129
    • DB-006386
    • EN300-36196
    • AKOS005257789
    • DTXCID602129
    • W-204354
    • CS-W009226
    • P20051
    • Q927001
    • F0001-2168
    • 3-Bromothiophene, 97%
    • MDL: MFCD00005464
    • Inchi: 1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
    • Chiave InChI: XCMISAPCWHTVNG-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CSC=1
    • BRN: 105338

Proprietà calcolate

  • Massa esatta: 161.91400
  • Massa monoisotopica: 161.913883
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 0
  • Complessità: 46.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Carica superficiale: 0
  • Superficie polare topologica: 28.2
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: liquido incolore
  • Densità: 1.74 g/mL at 25 °C(lit.)
  • Punto di fusione: <-10°C
  • Punto di ebollizione: 150 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 125,6 ° f
    Celsius: 52 ° c
  • Indice di rifrazione: n20/D 1.591(lit.)
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 28.24000
  • LogP: 2.51060
  • Sensibilità: Light Sensitive/Stench
  • Solubilità: Solubile in etere dietile, ma quasi insolubile in acqua.

3-Bromothiophene Informazioni sulla sicurezza

3-Bromothiophene Dati doganali

  • CODICE SA:29349990
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Bromothiophene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR6570-25g
3-Bromothiophene
872-31-1 97%
25g
£15.00 2025-02-20
Life Chemicals
F0001-2168-0.5g
3-Bromothiophene
872-31-1 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
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872-31-1 95%+
10g
$84.0 2023-09-07
Enamine
EN300-36196-0.25g
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872-31-1 95.0%
0.25g
$19.0 2025-03-18
Apollo Scientific
OR6570-500g
3-Bromothiophene
872-31-1 97%
500g
£165.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
106224-100G
3-Bromothiophene
872-31-1
100g
¥2345.39 2023-12-10
Life Chemicals
F0001-2168-1g
3-Bromothiophene
872-31-1 95%+
1g
$21.0 2023-09-07
TRC
B688200-100g
3-Bromothiofuran
872-31-1
100g
$ 287.00 2023-04-18
TRC
B688200-5g
3-Bromothiofuran
872-31-1
5g
$ 52.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14022-10g
3-Bromothiophene, 97%
872-31-1 97%
10g
¥613.00 2023-01-12

3-Bromothiophene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid
Riferimento
The photochemistry of thiophene S-oxides
Arima, Kazuya; et al, Photochemical & Photobiological Sciences, 2005, 4(10), 808-816

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium amide ,  Ammonium chloride
Riferimento
Reactions of halothiophenes with metal amides. Convenient preparation of β-bromothiophenes
Reinecke, Manfred G.; et al, Journal of Organic Chemistry, 1971, 36(18), 2690-2

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Water
Riferimento
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  cooled; 3 h, 60 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Water ;  9 h, reflux
Riferimento
Synthesis of (3-alkylthio)thiophenes
Huang, Jin-Bo; et al, Yingyong Huaxue, 2007, 24(1), 105-107

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Ethyl bromide ,  Hydrochloric acid Solvents: Diethyl ether ,  Water
Riferimento
Nitrothienols and halogenated nitrothiophenes
Hurd, Charles D.; et al, Journal of the American Chemical Society, 1952, 74, 2965-70

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Acetic acid ,  Silver carbonate Solvents: DMSO-d6 ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids
Lu, Pengfei; et al, Organic Letters, 2009, 11(24), 5710-5713

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
1.2 Reagents: Water Solvents: Water
Riferimento
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Pyridine
Riferimento
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Water
Riferimento
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Copper oxide (CuO) ,  Sodium iodide Solvents: Ethanol ,  1,4-Dioxane
2.1 Reagents: Butyllithium ,  Water
Riferimento
Thiophene as a structural element of physiologically active substances, XII. Thiophene analogs of antiviral chalcones
Binder, Dieter; et al, Archiv der Pharmazie (Weinheim, 1985, 318(1), 48-59

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Diethyl ether ,  Water ;  3.5 h, 22 °C; 19 h, 22 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Zinc Solvents: Acetic acid ,  Water ;  30 min, rt → reflux; reflux → rt
1.4 Solvents: Acetic acid ;  3 h, rt; 4 h, rt → reflux
Riferimento
Synthesis of poly(thiophene-alt-pyrrole) from a difunctionalized thienylpyrrole by Kumada polycondensation
He, Lu-Ying; et al, Tetrahedron, 2015, 71(33), 5399-5406

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Trioctylmethylammonium chloride ,  (T-4)-Bis(acetato-κO,κO′)lead Solvents: Dichloromethane
Riferimento
Selective debromination of thiophene derivatives by electrochemical reduction
Dapperheld, S.; et al, Synthesis, 1990, (5), 403-5

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Pyridine
Riferimento
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; et al, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Mercuric acetate Solvents: Acetic acid ;  4 h, reflux
1.2 Reagents: Sodium chloride Solvents: Water ;  1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Ethyl bromide ,  Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  6 h, reflux
2.2 Reagents: Water Solvents: Water
Riferimento
Synthesis and antimicrobial activity of some halo derivatives of thiophene
Bardia, Rahul; et al, Asian Journal of Chemistry, 2004, 16(1), 511-512

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 4.5 h, 0 °C; 3.5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, rt
1.3 Reagents: Acetic acid ,  Zinc Solvents: Water ;  8 h, reflux
Riferimento
Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin
Wang, Ming-Zhong; et al, Journal of Agricultural and Food Chemistry, 2009, 57(17), 7912-7918

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Chloramine-T ,  Sodium bromide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Riferimento
Synthesis of Organic Bromides via Organotrifluoroborates
Kabalka, George W.; et al, Organometallics, 2004, 23(19), 4519-4521

Synthetic Routes 19

Condizioni di reazione
1.1 Catalysts: Methanol
Riferimento
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 20

Condizioni di reazione
Riferimento
A process for the preparation of 3-bromothiophene derivatives as intermediates for agrochemicals and pharmaceuticals
, Japan, , ,

Synthetic Routes 21

Condizioni di reazione
1.1 Catalysts: Sodium methoxide
Riferimento
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Iodine Catalysts: Butyllithium
2.1 Catalysts: Sodium methoxide
Riferimento
On the reaction of methoxide ion with bromoiodothiophenes
Gronowitz, Salo; et al, Journal of Heterocyclic Chemistry, 1980, 17(1), 171-4

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ,  Thiophene ;  3 h, reflux
Riferimento
Enantioselective Chalcogeno-Baylis-Hillman Reaction of Arylaldehydes with MVK and Acrylates Catalyzed by Chiral Thiepin-TiCl4 Complex
Yin, Yan; et al, Chinese Journal of Chemistry, 2014, 32(4), 365-369

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  heated
Riferimento
Zinc
Knochel, Paul; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-17

3-Bromothiophene Raw materials

3-Bromothiophene Preparation Products

3-Bromothiophene Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:872-31-1)3-Bromothiophene
Numero d'ordine:2448541
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:05
Prezzo ($):discuss personally

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